4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester
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Overview
Description
4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester is a chemical compound characterized by its trifluoromethyl group attached to a piperidine ring, which is further esterified with a carboxylic acid methyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperidine-2-carboxylic acid methyl ester as the starting material.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic anhydride under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents like dichloromethane or acetonitrile are commonly used.
Industrial Production Methods:
Scale-Up: The synthetic route is scaled up to industrial levels, ensuring consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group or other functional groups present.
Substitution: Substitution reactions can occur at the piperidine ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride and sodium borohydride are often used for reduction reactions.
Substitution Reagents: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives of the piperidine ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems. Medicine: Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific context of its use.
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine-2-carboxylic acid methyl ester: Similar structure but with a pyridine ring instead of piperidine.
2-(Trifluoromethyl)pyridine-4-carboxylic acid: Another related compound with a different position of the trifluoromethyl group.
Uniqueness: The presence of the piperidine ring in 4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester provides unique chemical and biological properties compared to its pyridine counterparts. This structural difference can lead to variations in reactivity, binding affinity, and biological activity.
Properties
IUPAC Name |
methyl 4-(trifluoromethyl)piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11/h5-6,12H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJHDIGEQRHIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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